molecular formula C13H16O3 B1454077 4-(4-Methoxybenzoyl)oxane CAS No. 1341760-69-7

4-(4-Methoxybenzoyl)oxane

Cat. No. B1454077
CAS RN: 1341760-69-7
M. Wt: 220.26 g/mol
InChI Key: IINOPBXHLGRRGK-UHFFFAOYSA-N
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Description

“4-(4-Methoxybenzoyl)oxane” is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.26 . It is used for research purposes .


Molecular Structure Analysis

The IUPAC name for “4-(4-Methoxybenzoyl)oxane” is (4-methoxyphenyl)(tetrahydro-2H-pyran-4-yl)methanone . The InChI code for this compound is 1S/C13H16O3/c1-15-12-4-2-10(3-5-12)13(14)11-6-8-16-9-7-11/h2-5,11H,6-9H2,1H3 .


Physical And Chemical Properties Analysis

“4-(4-Methoxybenzoyl)oxane” is a solid at room temperature . The storage temperature is not specified .

Scientific Research Applications

Synthesis of Oxetane Derivatives

4-(4-Methoxybenzoyl)oxane: is a valuable intermediate in the synthesis of oxetane derivatives. Oxetanes are four-membered cyclic ethers that have gained attention due to their utility in drug design and medicinal chemistry . The unique structural motif of oxetanes imparts desirable pharmacokinetic properties to drug molecules, such as increased membrane permeability and metabolic stability.

Organic Synthesis Intermediates

The compound serves as a protected phenolic ether intermediate in organic synthesis. It can be utilized in the preparation of various organic molecules, particularly in the context of synthesizing complex structures where the protection of phenolic groups is necessary to prevent unwanted reactions .

Drug Delivery Systems

In the realm of drug delivery, 4-(4-Methoxybenzoyl)oxane could potentially be used to modify the solubility and delivery characteristics of pharmaceutical agents. Its structure allows for the possibility of creating prodrugs or conjugates that can enhance the bioavailability of therapeutic compounds .

Supramolecular Chemistry

This compound may find applications in supramolecular chemistry, where it can act as a building block for larger molecular assemblies. Its ability to participate in hydrogen bonding and π-π interactions makes it suitable for constructing complex molecular architectures .

Chemical Safety and Handling

The handling and storage of 4-(4-Methoxybenzoyl)oxane are also areas of research interest. Understanding its safety profile, including hazard statements and precautionary measures, is crucial for its use in laboratory settings .

Safety and Hazards

The safety information for “4-(4-Methoxybenzoyl)oxane” indicates that it is harmful . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(4-methoxyphenyl)-(oxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-12-4-2-10(3-5-12)13(14)11-6-8-16-9-7-11/h2-5,11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINOPBXHLGRRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxybenzoyl)oxane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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